(Z)-Fluoxastrobin

Description

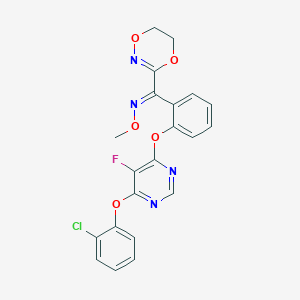

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-ITYLOYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905144 | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

887973-21-9, 193740-76-0, 361377-29-9 | |

| Record name | Fluoxastrobin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887973219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXASTROBIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YQY15C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Fluoxastrobin (CAS Number: 887973-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin, a member of the strobilurin class of fungicides, is a potent inhibitor of fungal mitochondrial respiration. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. The information is intended to support research, development, and analysis of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate its mechanism of action, a representative synthetic pathway, and an analytical workflow.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₁₆ClFN₄O₅.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 458.8 g/mol | [1] |

| Exact Mass | 458.0793255 Da | [1] |

| XLogP3-AA | 5.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 96.7 Ų | [1] |

| Heavy Atom Count | 32 | [1] |

| Complexity | 672 | [1] |

| Physical State | White crystalline solid | [2][3] |

| Odor | Slight characteristic odor | [3] |

| Melting Point | 103-108 °C (for technical Fluoxastrobin) | [3][4] |

| Water Solubility | 2.29 mg/L at 20°C (pH 7) (for Fluoxastrobin) | [5] |

| LogP (octanol/water) | 2.86 at 20°C (for Fluoxastrobin) | [4][5] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A representative pathway involves the reaction of key intermediates, as outlined in various patents.[6][7] A crucial step is the sequential reaction of 4,6-dichloro-5-fluoropyrimidine (B1312760) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, followed by reaction with 2-chlorophenol (B165306) to yield this compound.[6]

Experimental Protocol: Synthesis of this compound (Generalized)

A general procedure for the synthesis of this compound, based on patent literature, is as follows:

-

Step 1: Formation of the Intermediate. (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime is reacted with 4,6-dihalo-5-fluoropyrimidine in a suitable solvent.[7]

-

Step 2: Formation of this compound. The resulting intermediate from Step 1 is then reacted with 2-chlorophenol to yield this compound.[7]

-

Isomerization (Optional). The (Z)-isomer can be isomerized to the (E)-isomer, which is often the more biologically active form in commercial fungicides.[7][8] This can be achieved using an acid catalyst such as methanesulfonic acid or phosphoric acid in a suitable solvent like acetonitrile (B52724).[9]

Mechanism of Action

This compound, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[10][11][12] It specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[10][13][14] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[11][13][14] This disruption of the electron transport chain prevents the synthesis of ATP, the main energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[10][12]

Analytical Methodologies

The quantification of this compound in various matrices is crucial for residue analysis, environmental monitoring, and quality control. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

This method is suitable for the determination of fluoxastrobin residues in fruits and beverages.[15]

Experimental Protocol:

-

Sample Preparation:

-

Extraction: The sample is extracted with a 1:1 (v/v) mixture of ethyl acetate (B1210297) and cyclohexane (B81311) using ultrasonication.[15]

-

Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).[15]

-

-

Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[15][16]

-

Chromatographic Conditions:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products and water.[16] The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is recommended for accurate quantification.

Experimental Protocol (Generalized for Agricultural Products):

-

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Extraction: A homogenized sample is extracted with acetonitrile.[16]

-

Salting Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a mixture of primary secondary amine (PSA) sorbent and MgSO₄ to remove interferences.[16]

-

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[16]

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Toxicology

The toxicological profile of fluoxastrobin has been evaluated in various studies. The technical grade active ingredient generally exhibits low acute toxicity.[17]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | >5000 mg/kg | |

| Acute Dermal LD50 | Rat | Dermal | >5000 mg/kg | |

| Acute Inhalation LC50 | Rat | Inhalation | >2.17 mg/L | |

| Eye Irritation | Rabbit | Ocular | Minimally irritating | [17] |

| Skin Irritation | Rabbit | Dermal | Non-irritating | [17] |

| Dermal Sensitization | Mouse | Dermal | Not a sensitizer | [17] |

| Chronic Toxicity NOAEL | Dog | Oral (1-year) | 1.5 mg/kg/day | [2][18] |

| Carcinogenicity | Rat, Mouse | Oral | Not likely to be carcinogenic to humans | [2][19] |

| Neurotoxicity | Rat | Oral | No evidence of neurotoxicity | [2][19] |

| Reproductive/Developmental Toxicity | Rat, Rabbit | Oral | No increased susceptibility | [2] |

The most sensitive endpoints observed in animal studies were effects on the liver and kidneys, as well as reductions in body weight.[17] There is no evidence to suggest that fluoxastrobin is a neurotoxin, immunotoxin, or a reproductive or developmental toxicant at expected exposure levels.[2]

Metabolism

In mammals, fluoxastrobin is rapidly absorbed and extensively metabolized.[3][5] The primary metabolic pathways involve hydroxylation and subsequent conjugation.[3] In rats, the major route of excretion is via the feces.[3]

Known environmental transformation products of fluoxastrobin include HEC 5725-amide (M38), HEC 5725-E-des-chlorophenyl (M48), and HEC 5725-E-4-hydroxyphenyl (Metabolite 2).[1]

Conclusion

This compound is a well-characterized strobilurin fungicide with a specific mode of action targeting fungal mitochondrial respiration. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, mechanism of action, analytical methods for its detection and quantification, and its toxicological profile. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and visual diagrams offer practical insights for laboratory work and a deeper understanding of the compound's behavior and interactions.

References

- 1. Fluoxastrobin, (Z)- | C21H16ClFN4O5 | CID 9804219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoxastrobin [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. EP3019495A1 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]

- 7. RU2653542C2 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]

- 8. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. davidmoore.org.uk [davidmoore.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 18. fsc.go.jp [fsc.go.jp]

- 19. Federal Register :: Fluoxastrobin; Pesticide Tolerances [federalregister.gov]

The Core Mechanism: Inhibition of Mitochondrial Respiration

An In-Depth Technical Guide to the Fungal Mechanism of Action of (Z)-Fluoxastrobin For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other strobilurins, it is classified as a Quinone outside Inhibitor (QoI), a group of fungicides renowned for their site-specific mode of action.[2][3] The core mechanism of this compound involves the targeted inhibition of mitochondrial respiration within the fungal cell. It binds specifically to the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton motive force, halting the production of adenosine (B11128) triphosphate (ATP), and ultimately leading to the cessation of fungal growth and spore germination.[4] Due to its high specificity, the development of resistance, primarily through target-site mutations, is a significant consideration in its application.[3]

The fungicidal activity of this compound is rooted in its ability to disrupt cellular energy production at its most critical point: the mitochondrial electron transport chain (ETC).

The Fungal Mitochondrial Electron Transport Chain (ETC)

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen). This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient that drives ATP synthesis via ATP synthase (Complex V).

The Target: Cytochrome bc1 Complex (Complex III)

This compound specifically targets the cytochrome bc1 complex, also known as Complex III.[2] This enzyme is a critical component of the ETC, responsible for oxidizing ubiquinol (Coenzyme Q) and transferring the resulting electrons to cytochrome c.[5] This reaction is a key step in the generation of the proton gradient. The function of Complex III is best described by the Q-cycle mechanism, which involves a bifurcated electron transfer pathway at two distinct binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[5]

Specific Inhibition at the Quinone "outside" (Qo) Site

This compound binds with high affinity to the Qo site of the cytochrome bc1 complex.[6] This binding physically obstructs the docking of the natural substrate, ubiquinol, preventing its oxidation.[2] The interruption of the Q-cycle halts the flow of electrons to cytochrome c, collapses the mitochondrial membrane potential, and ceases ATP synthesis, depriving the fungal cell of the energy required for vital processes.[4][7]

Quantitative Efficacy Data

The efficacy of QoI fungicides is typically quantified by determining the concentration required to inhibit fungal growth or enzyme activity by 50% (EC₅₀ or IC₅₀) or the inhibition constant (Ki) for the target enzyme. While specific quantitative data for the (Z)-isomer of Fluoxastrobin against a wide range of fungi is not extensively consolidated in publicly available literature, data for the general compound and its close chemical relatives demonstrate high potency.

| Fungicide | Fungal Species | Assay Type | Value | Unit | Citation |

| Fluoxastrobin | MDA-MB-231 (human cell line) | Cytotoxicity (XTT assay) | 6.9 | µg/mL | [8] |

| Azoxystrobin | Rhizoctonia cerealis | Mycelial Growth | 10.86 | mg/L | [6] |

| Azoxystrobin | Porcine bc1 complex | Enzyme Inhibition (Ki) | 297.6 | nM | [9] |

| Pyraclostrobin | Puccinia triticina | Uredia Number | 0.005 - 0.02 | µg/mL | [10] |

| Pyraclostrobin | Cryptococcus spp. | Mycelial Growth (MIC) | 0.03 - >16 | µg/mL | [11] |

Note: Data for human cell lines are provided for context on cytotoxic potential but are not indicative of specific antifungal efficacy. Data for related QoI fungicides Azoxystrobin and Pyraclostrobin are included to illustrate the typical potency range for this class of inhibitors.

Fungal Resistance Mechanisms

The site-specific nature of this compound exerts strong selective pressure, leading to the development of resistance in fungal populations.

Target Site Modification

The most common and significant mechanism of resistance is a point mutation in the mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the bc1 complex.[3] A single nucleotide polymorphism can lead to an amino acid substitution in the Qo binding pocket, reducing the binding affinity of the fungicide. The most frequently observed mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[3] This change sterically hinders the binding of strobilurin fungicides, including Fluoxastrobin, rendering them ineffective while having a minimal impact on the enzyme's natural function.

Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway. This pathway branches from the main ETC at the ubiquinone pool and transfers electrons directly to oxygen, bypassing Complexes III and IV. While this process does not contribute to ATP synthesis, it can allow the fungus to survive the blockage of Complex III by a QoI fungicide, conferring a degree of tolerance.

Key Experimental Protocols

Assessing the impact of this compound on fungal mitochondria requires specialized bioenergetic and enzymatic assays.

Protocol: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration, in intact fungal cells or spheroplasts. The "Mito Stress Test" assay uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

I. Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4)[3]

-

Fungal cell or spheroplast suspension

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)

-

This compound stock solution

II. Methodology:

-

Cartridge Hydration: A day prior to the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[12][13]

-

Cell Plating: Seed fungal cells/spheroplasts into the XF microplate wells at a predetermined optimal density. Allow cells to adhere or form a monolayer.

-

Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed XF Assay Medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12]

-

Prepare Compounds: Prepare injection solutions of this compound (or vehicle control), Oligomycin, FCCP, and Rotenone/Antimycin A in XF Assay Medium at the desired final concentrations. Load the compounds into the appropriate ports (A, B, C, D) of the hydrated sensor cartridge.

-

Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

III. Data Interpretation:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

-

Maximal Respiration: The peak OCR achieved after FCCP injection.

-

Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.

-

This compound Effect: A dose-dependent decrease in Basal and Maximal Respiration indicates inhibition of the ETC.

Protocol: In Vitro Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

This spectrophotometric assay measures the activity of the bc1 complex by providing its substrate (reduced Coenzyme Q via Complex II) and monitoring the reduction of its product, cytochrome c.

I. Materials:

-

Isolated fungal mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Succinate (B1194679) (Complex II substrate)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Oxidized Cytochrome c

-

This compound stock solution in DMSO

-

Spectrophotometer capable of measuring absorbance at 550 nm

II. Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fungal mycelia via differential centrifugation.[7] Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, KCN, and oxidized cytochrome c.

-

Inhibitor Incubation: Add a specific concentration of this compound (or DMSO for control) to the reaction mixture. Add the mitochondrial suspension and incubate for 5-10 minutes at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding succinate to the cuvette.

-

Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of cytochrome c reduction and thus reflects the activity of the cytochrome bc1 complex.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

- 1. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 2. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the toxicity of fluoxastrobin: a combined computational and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the Mitochondrial Respiratory Chain of Cryptococcus through Antifungal Chemosensitization: A Model for Control of Non-Fermentative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tabaslab.com [tabaslab.com]

- 13. biotech.cornell.edu [biotech.cornell.edu]

An In-depth Technical Guide to (Z)-Fluoxastrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Strobilurins are known for their broad-spectrum activity against a wide range of fungal pathogens.[2] They act by inhibiting mitochondrial respiration, a vital process for energy production in fungi.[3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, synthesis, and relevant experimental protocols.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine .

Physicochemical and Toxicological Data

A summary of the key quantitative data for Fluoxastrobin is presented in the table below. It is important to note that commercial fluoxastrobin products are predominantly the (E)-isomer, which is generally more biologically active.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | [3] |

| Molecular Weight | 458.83 g/mol | [3] |

| (E):(Z) Isomer Ratio | Typically ≥ 90:10 in technical products | |

| Oral LD₅₀ (Rat) | > 5000 mg/kg | |

| Dermal LD₅₀ (Rat) | > 5000 mg/kg | |

| IC₅₀ (MDA-MB-231 cells) | 6.9 µg/mL | [5] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin's primary mode of action is the inhibition of the mitochondrial cytochrome bc₁ complex, also known as Complex III, in the electron transport chain.[3] By binding to the Quinone outside (Qo) site of cytochrome b, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[6] This disruption of the electron transport chain leads to the cessation of ATP synthesis, ultimately resulting in fungal cell death.[6]

Synthesis of Fluoxastrobin

The synthesis of fluoxastrobin is a multi-step process that involves the preparation of key intermediates.[7] While specific methods for the selective synthesis of the (Z)-isomer are not widely published, the general synthetic route provides insight into its formation. A generalized workflow for the synthesis is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 5. Exploring the toxicity of fluoxastrobin: a combined computational and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2021250558A1 - Process for the preparation of fluoxastrobin and intermediates thereof - Google Patents [patents.google.com]

The Genesis of a Fungal Defense: A Technical Guide to the Discovery and Synthesis of Strobilurin Fungicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Strobilurin Fungicides

Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), represent a pivotal class of agricultural fungicides essential for modern crop protection.[1] These compounds, derived from natural fungal metabolites, exhibit a broad spectrum of activity against pathogens from all major fungal classes.[1] Their highly specific mode of action, the inhibition of mitochondrial respiration, is both a source of their efficacy and a factor contributing to the significant risk of resistance development in target pathogens.[1] This guide provides a comprehensive technical overview of the strobilurin class, delving into their discovery from natural sources, the intricacies of their chemical synthesis, their molecular mechanism of action, and the quantitative assessment of their fungicidal properties. Detailed experimental protocols and visual representations of key pathways are included to support research and development in this critical area of agrochemistry.

The Natural Blueprint: Discovery of Strobilurin Fungicides

The journey of strobilurin fungicides begins in the natural world, with the discovery of secondary metabolites produced by wood-rotting fungi to gain a competitive advantage. In 1977, the first of these compounds, strobilurin A, was isolated from the mycelium of the basidiomycete Strobilurus tenacellus.[1][2] Strobilurin A, also known as mucidin, was also found to be produced by Oudemansiella mucida.[3] These naturally occurring compounds demonstrated potent antifungal activity, attributed to the presence of a unique (E)-β-methoxyacrylate pharmacophore.[1] However, the inherent instability of these natural strobilurins under UV light rendered them unsuitable for direct agricultural application.[1] This limitation spurred extensive research and development by agrochemical companies to synthesize more stable and efficacious analogues, leading to the birth of the modern strobilurin fungicides.[1]

Experimental Protocol: Isolation of Strobilurin A (Mucidin) from Oudemansiella mucida

This protocol outlines a general procedure for the isolation and purification of strobilurin A from the mycelial culture of Oudemansiella mucida, based on established natural product isolation techniques.

1. Fungal Culture and Fermentation:

-

Strain: Oudemansiella mucida

-

Culture Medium: A suitable liquid medium such as Potato Dextrose Broth (PDB) or a custom medium optimized for secondary metabolite production.

-

Fermentation: Inoculate the liquid medium with a mycelial slurry of O. mucida. The fermentation is typically carried out in shake flasks on a rotary shaker at a controlled temperature (e.g., 25-28°C) for a period of 10-14 days to allow for sufficient biomass and secondary metabolite accumulation.[4][5]

2. Extraction:

-

Separate the mycelia from the fermentation broth by filtration.

-

The mycelia are then dried and pulverized.

-

The powdered mycelia are extracted exhaustively with a suitable organic solvent such as ethyl acetate.[4][6] This can be done by maceration or using a Soxhlet apparatus.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate).[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of strobilurin A.

-

Fractions containing the compound of interest are pooled and concentrated.

-

Sephadex LH-20 Chromatography: For further purification, the enriched fraction can be subjected to size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.[4]

4. Crystallization:

-

The purified strobilurin A fraction is concentrated to a small volume.

-

Crystallization is induced by slow evaporation of the solvent or by the addition of a less polar co-solvent.

-

The resulting crystals are collected by filtration and dried.

5. Characterization:

-

The identity and purity of the isolated strobilurin A are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and comparison with literature data.

From Nature to the Lab: Chemical Synthesis of Strobilurin Analogues

The instability of natural strobilurins necessitated the development of synthetic analogues with improved physicochemical properties. The first commercial synthetic strobilurin, azoxystrobin (B1666510), was introduced in 1996, followed by other key active ingredients like kresoxim-methyl (B120586).[1] These synthetic derivatives were designed to retain the essential β-methoxyacrylate pharmacophore while incorporating chemical modifications to enhance photostability and broaden the spectrum of activity.

Experimental Protocol: Synthesis of Azoxystrobin

The synthesis of azoxystrobin is a multi-step process that typically involves the coupling of a phenylacrylate moiety with a pyrimidine (B1678525) ether. One common pathway is outlined below.

Step 1: Synthesis of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

This intermediate provides the core phenylacrylate structure of azoxystrobin.

Step 2: Synthesis of 4,6-dichloro-pyrimidine

This is a key building block for the pyrimidine portion of the molecule.

Step 3: Coupling of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloro-pyrimidine

-

Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is reacted with 4,6-dichloropyrimidine (B16783) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.

Step 4: Final Coupling with 2-Cyanophenol

-

The intermediate from Step 3 is then reacted with 2-cyanophenol in an Ullmann-type coupling reaction.

-

This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures.

-

The final product, azoxystrobin, is then purified by crystallization.

Experimental Protocol: Synthesis of Kresoxim-methyl

The synthesis of kresoxim-methyl also involves the construction of a key intermediate containing the benzophenone (B1666685) oxime ether moiety, which is then coupled to the methoxyacrylate side chain. A general synthetic route is described below.

Step 1: Preparation of 2-(2-methylphenoxymethyl)bromobenzene

-

2-methylphenol is reacted with 2-bromomethylbromobenzene in the presence of a base like potassium carbonate in a solvent such as dichloromethane.

-

The reaction mixture is heated to drive the etherification reaction to completion.

-

The product is isolated and purified by distillation under reduced pressure.

Step 2: Grignard Reaction and Acylation

-

The 2-(2-methylphenoxymethyl)bromobenzene is converted to the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

-

The Grignard reagent is then added to dimethyl oxalate (B1200264) to form the α-keto ester intermediate, methyl 2-(2-methylphenoxymethyl)phenylglyoxylate.

Step 3: Oximation and Methylation

-

The α-keto ester is reacted with methoxylamine hydrochloride in the presence of a base to form the oxime.

-

The final step is the methylation of the oxime to yield kresoxim-methyl.

Unraveling the Mode of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides have a highly specific, single-site mode of action.[1] They are potent inhibitors of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[1] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the electron transport chain.[1] The disruption of electron flow leads to a cessation of ATP synthesis, depriving the fungal cell of its primary energy source and ultimately leading to cell death.[1] This preventative action, inhibiting spore germination and early mycelial growth, makes strobilurins highly effective fungicides.[1]

Caption: Mechanism of action of strobilurin fungicides on the mitochondrial respiratory chain.

Quantitative Data on Strobilurin Fungicides

The efficacy and physicochemical properties of strobilurin fungicides vary depending on their chemical structure. These differences influence their biological activity, systemic properties, and photostability. The following table summarizes key quantitative data for several commercial strobilurin fungicides.

| Active Ingredient | Chemical Class | LogP | Water Solubility (mg/L at 20°C) | Vapor Pressure (mPa at 20-25°C) | Fungicidal Spectrum (Example EC₅₀ in µg/mL) | Systemic Properties |

| Azoxystrobin | Methoxyacrylate | 2.5 | 6.7 | 1.1 x 10⁻⁷ | Sclerotium rolfsii: 0.0291 - 1.0871[7] | Xylem systemic, translaminar[8] |

| Kresoxim-methyl | Methoxyiminoacetate | 3.4 | 2 | 2.3 x 10⁻⁶ | Venturia inaequalis: 0.066 - 2.033[2] | Translaminar, vapor phase activity |

| Pyraclostrobin | Methoxycarbamate | 3.99 | 1.9 | 2.6 x 10⁻⁸ | Sclerotium rolfsii: ~0.1 - 2.0 (significant inhibition)[7] | Translaminar, locally systemic |

| Trifloxystrobin | Methoxyiminoacetate | 4.5 | 3.7 | 3.4 x 10⁻⁶ | Venturia inaequalis: 0.011 - 0.323[2] | Mesostemic (strong affinity for waxy layer, translaminar) |

| Picoxystrobin | Methoxyacrylate | 3.6 | 3.1 | 5.0 x 10⁻⁷ | Broad-spectrum | Xylem systemic, translaminar[8] |

| Fluoxastrobin | Dihydromethoxydiazinone | 2.8 | 46 | 1.2 x 10⁻⁷ | Broad-spectrum | Xylem systemic |

Experimental Workflows

The study of fungicides requires standardized experimental workflows to assess their efficacy and to monitor the development of resistance.

Workflow for Determining Fungicide Resistance

The high risk of resistance to strobilurin fungicides necessitates robust monitoring programs. A key component of these programs is the determination of the effective concentration required to inhibit 50% of fungal growth (EC₅₀). A significant increase in the EC₅₀ value of a fungal population over time can indicate the development of resistance.

Caption: A generalized experimental workflow for determining fungicide resistance in vitro.

Conclusion

The discovery and development of strobilurin fungicides exemplify a highly successful translation of natural product chemistry into valuable tools for global agriculture. From their origins as fungal defense compounds to their optimization as photostable, broad-spectrum synthetic analogues, strobilurins have had a profound impact on crop protection. Their specific mechanism of action, while a key to their success, also underscores the persistent challenge of fungicide resistance. A thorough understanding of their discovery, synthesis, and mode of action, as detailed in this guide, is crucial for the continued development of effective and sustainable disease management strategies and for the design of the next generation of fungicidal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress on Extraction, Chemical Structure and Biological Activities of Oudemansiella Polysaccharides [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. davidmoore.org.uk [davidmoore.org.uk]

(Z)-Fluoxastrobin Isomer: A Technical Examination of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin, a prominent member of the strobilurin class of fungicides, is a critical tool in modern agriculture for the management of a broad spectrum of fungal plant diseases.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration, a vital cellular process in fungi.[3][4] Fluoxastrobin exists as two geometric isomers, (E)- and (Z)-Fluoxastrobin, arising from the configuration around the methoxyimino group. It is widely established in scientific literature that the (E)-isomer is the biologically active form, exhibiting potent fungicidal efficacy.[1][5] This technical guide provides an in-depth analysis of the biological activity of the this compound isomer, consolidating available data, outlining relevant experimental protocols, and illustrating key pathways to provide a comprehensive resource for researchers and professionals in the field. While direct quantitative data for the (Z)-isomer is limited, this guide synthesizes established principles of strobilurin chemistry and fungicidal testing to present a thorough understanding of its expected biological profile.

Introduction to Strobilurin Isomerism and Biological Activity

Strobilurin fungicides, inspired by natural antifungal compounds, function by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4] This binding blocks electron transfer, halting ATP production and leading to fungal cell death. The specific stereochemistry of the molecule plays a crucial role in its ability to effectively bind to the target site.

Fluoxastrobin's structure includes a C=N double bond in the methoxyimino group, which gives rise to (E) and (Z) geometric isomers. The spatial arrangement of the substituents around this double bond significantly influences the molecule's overall shape and its interaction with the binding pocket of the cytochrome bc1 complex. The (E)-isomer possesses the optimal conformation for high-affinity binding, resulting in its potent fungicidal activity.[6] Conversely, the (Z)-isomer is generally considered to have significantly lower or negligible fungicidal activity due to a conformation that does not fit as effectively into the target site.[1][5]

Quantitative Biological Activity Data

Direct and extensive quantitative data comparing the fungicidal activity of this compound and (E)-Fluoxastrobin is not widely available in peer-reviewed literature. This is likely because the focus of commercial development and academic research has been on the highly active (E)-isomer. However, the expected trend of significantly lower activity for the (Z)-isomer is supported by data from other strobilurin fungicides with similar isomeric properties.

For instance, a study on the strobilurin fungicide pyribencarb (B1248046), which also has (E) and (Z) isomers, demonstrated a substantial difference in their biological activity. The (E)-isomer of pyribencarb showed potent antifungal activity with Minimum Inhibitory Concentrations (MICs) in the range of 0.025–0.05 mg/kg⁻¹, while the (Z)-isomer had MICs greater than 0.25 mg/kg⁻¹, indicating significantly lower efficacy.[7] This provides a strong indication of the expected disparity in activity between the fluoxastrobin isomers.

Table 1: Comparative Fungicidal Activity of Strobilurin Isomers (Illustrative)

| Compound | Isomer | Fungal Species | Activity Metric (unit) | Value | Reference |

| Pyribencarb | (E) | Botrytis cinerea | MIC (mg/kg⁻¹) | 0.025–0.05 | [7] |

| Pyribencarb | (Z) | Botrytis cinerea | MIC (mg/kg⁻¹) | > 0.25 | [7] |

| Pyribencarb | (E) | Fusarium oxysporum | MIC (mg/kg⁻¹) | 0.025–0.05 | [7] |

| Pyribencarb | (Z) | Fusarium oxysporum | MIC (mg/kg⁻¹) | > 0.25 | [7] |

| Pyribencarb | (E) | Monilinia fructicola | MIC (mg/kg⁻¹) | 0.025–0.05 | [7] |

| Pyribencarb | (Z) | Monilinia fructicola | MIC (mg/kg⁻¹) | > 0.25 | [7] |

| This compound | (Z) | Various | EC50, IC50, MIC | Data not available |

Note: This table is illustrative and uses data from a related strobilurin to demonstrate the expected trend in the biological activity of this compound.

Mechanism of Action: The Strobilurin Pathway

The fungicidal activity of strobilurins, including the (E)-isomer of Fluoxastrobin, is a result of their targeted inhibition of the mitochondrial respiratory chain.

References

- 1. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 2. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantsciencejournal.com [plantsciencejournal.com]

- 4. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 5. benchchem.com [benchchem.com]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. researchgate.net [researchgate.net]

(Z)-Fluoxastrobin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the strobilurin fungicide, (Z)-Fluoxastrobin, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data and the methodologies for its determination. It is important to note that commercially available fluoxastrobin is predominantly the (E)-isomer, and the solubility data presented typically refers to this isomeric mixture unless specified otherwise.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For a fungicide like fluoxastrobin, solubility in organic solvents is paramount for formulation development, analytical method design, and understanding its environmental fate.

The following table summarizes the available quantitative solubility data for fluoxastrobin in a range of organic solvents at a standard temperature of 20°C.

| Organic Solvent | Solubility (g/L) at 20°C | Data Source(s) |

| Dichloromethane | >250 | [1][2][3] |

| Acetone | >250 | [3] |

| Acetonitrile (B52724) | >250 | [3] |

| Dimethyl sulfoxide | >250 | [3] |

| Ethyl acetate | >250 | [3] |

| Polyethylene glycol | 118.5 | [3] |

| Xylene | 38.1 | [1][2][3] |

| 2-Propanol (Isopropanol) | 6.7 | [1][2][3] |

| 1-Octanol | 1.09 | [3] |

| n-Heptane | 0.04 | [1][2][3] |

Experimental Protocol for Solubility Determination

While specific experimental details from the original data sources are not extensively published, a standard and reliable methodology for determining the solubility of a compound like fluoxastrobin in organic solvents follows the principles of the "flask method," a technique recommended by the Organisation for Economic Co-operation and Development (OECD) for substances with solubilities above 10⁻² g/L. This method is coupled with a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification.

Principle

A saturated solution of fluoxastrobin is prepared in the organic solvent of interest and allowed to reach equilibrium at a constant temperature. The concentration of fluoxastrobin in the clear, saturated supernatant is then determined analytically.

Apparatus and Reagents

-

Analytical balance (accuracy ± 0.1 mg)

-

Constant temperature water bath or incubator

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Fluoxastrobin analytical standard of known purity

-

Organic solvents of analytical or HPLC grade

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of fluoxastrobin to a glass flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath set at 20°C (or the desired temperature).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, but typically 24 to 48 hours is adequate.

-

-

Phase Separation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

To ensure a clear supernatant, centrifuge the sealed flask at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent undissolved solid from artificially inflating the solubility measurement.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of calibration standards of fluoxastrobin in the same organic solvent.

-

Analyze the prepared sample and calibration standards by HPLC. A typical HPLC method for fluoxastrobin would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

-

The concentration of fluoxastrobin in the diluted sample is determined from the calibration curve.

-

The final solubility is calculated by taking into account the dilution factor.

-

-

Confirmation of Equilibrium:

-

To confirm that equilibrium has been reached, the experiment should be repeated with a shorter and a longer equilibration time. The solubility values obtained should be consistent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of fluoxastrobin solubility in an organic solvent using the flask method followed by HPLC analysis.

References

Spectroscopic Profile of (Z)-Fluoxastrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Z)-isomer of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The information presented herein is intended to support research, development, and quality control activities by providing detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (Z)-Fluoxastrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.846 | s | 3H | O-CH₃ |

| 4.160-4.170 | t | 2H | O-CH₂ (dioxazine) |

| 4.464-4.484 | t | 2H | N-CH₂ (dioxazine) |

| 7.261-7.295 | m | 2H | Aromatic H |

| 7.322-7.409 | m | 4H | Aromatic H |

| 8.069 | s | 1H | Pyrimidine H |

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm |

| 63.103 |

| 64.153 |

| 64.550 |

| 122.659 |

| 123.259 |

| 123.823 |

| 125.712 |

| 127.150 |

| 127.397 |

| 128.094 |

| 130.511 |

| 130.679 |

| 130.776 |

| 131.473 |

| 134.138 |

| 146.004 |

| 148.166 |

| 148.943 |

| 150.354 |

| 150.478 |

| 151.819 |

| 157.395 |

| 157.466 |

| 157.783 |

| 157.854 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound (EI)

| m/z | Interpretation |

| 459.1 | [M+1]⁺ (Molecular Ion + H) |

| 427.1 | [M+1 - CH₄O]⁺ |

| 383.0 | Fragment |

| 366.9 | Fragment |

| 342.1 | Fragment |

| 306.2 | Fragment |

| 246.0 | Fragment |

| 231.1 | Fragment |

| 188.0 | Fragment |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072.99 | w | Aromatic C-H Stretch |

| 2981.58 | w | Aliphatic C-H Stretch |

| 2936.76 | s | Aliphatic C-H Stretch |

| 2819.79 | w | Aliphatic C-H Stretch |

| 1601.14 | s | C=N Stretch |

| 1572.37 | s | Aromatic C=C Stretch |

| 1447.88 | s | Aromatic C=C Stretch |

| 1305.43 | m | C-O Stretch |

| 1268.11 | m | C-O Stretch |

| 1217.15 | m | C-O Stretch |

| 1191.21 | m | C-O Stretch |

| 1092.60 | m | C-O Stretch |

| 1049.05 | m | C-O Stretch |

| 910.25 | w | C-H Bending (out-of-plane) |

| 762.81 | w | C-Cl Stretch |

s = strong, m = medium, w = weak

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-600.

-

Scan Speed: 1000-2000 amu/s.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For more specific applications, further optimization of the experimental protocols may be required.

(Z)-Fluoxastrobin as a Quinone outside Inhibitor (QoI) Fungicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] Strobilurins, also known as QoI fungicides, are a significant class of agrochemicals used to control a wide array of fungal diseases in various crops.[2][3] Their mode of action is highly specific, targeting mitochondrial respiration in fungi.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, chemical properties, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other QoI fungicides, disrupts the fungal electron transport chain (ETC) at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (Complex III).[2][4][5] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the production of ATP, the primary energy currency of the cell.[2][6][7] The disruption of ATP synthesis ultimately leads to the cessation of fungal growth and spore germination.[8][9]

The cytochrome bc1 complex is a multi-subunit membrane protein essential for cellular respiration.[10][11] The Qo binding pocket is a highly hydrophobic site.[10] The binding of this compound to this site prevents the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain.[2][12]

Below is a diagram illustrating the fungal mitochondrial electron transport chain and the site of action for QoI fungicides like this compound.

Caption: Fungal Mitochondrial Electron Transport Chain and QoI Inhibition.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, formulation, and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | [8] |

| Molecular Weight | 458.8 g/mol | [8] |

| CAS Number | 887973-21-9 | [8] |

| Appearance | White crystalline solid | [4] |

| Odor | Weak | [4] |

| Melting Point | 103-108 °C | [4] |

| Water Solubility | Insoluble (0.0023 g/L at pH 7) | [13] |

| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: >250, Acetone: >250, Ethyl acetate: >250, Acetonitrile (B52724): >250, Dimethylsulfoxide: >250, Xylene: 38.1, Isopropanol: 6.7, n-heptane: 0.04 | [4][13] |

| Log P (octanol/water partition coefficient) | 2.86 (at 20°C) | [4] |

| Vapor Pressure | 5.63 x 10⁻¹⁰ Pa | [13] |

Synthesis and Metabolism

The synthesis of Fluoxastrobin involves a multi-step chemical process. A common method includes the reaction of O-methyloxime (Z)-(2-((6-halogen-5-fluoropyrimidin-4-yl)oxy)phenyl)(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone with 2-chlorophenol.[14] The (Z)-isomer can be isomerized to the (E)-isomer.[14]

In the environment and in biological systems, Fluoxastrobin undergoes transformation. Known environmental transformation products include M38 (HEC 5725-amide), M48 (HEC 5725-E-des-chlorophenyl), and Metabolite 2 (HEC 5725-E-4-hydroxyphenyl).[8] In plants, the residues of concern for risk assessment are fluoxastrobin and its Z-isomer.[13] In livestock, the residues of concern also include the phenoxy-hydroxypyrimidine metabolite.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of fungicides. Below are methodologies for key experiments related to this compound.

Fungicide Efficacy Testing: Poisoned Food Technique

The poisoned food technique is a standard in vitro method to assess the efficacy of a fungicide against a specific fungal pathogen.[6][15]

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungal pathogen

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution of known concentration

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-10 mm diameter)

-

Incubator

-

Laminar flow hood

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

-

Cool the autoclaved medium to approximately 45-50°C in a water bath.

-

Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Mix thoroughly by swirling the flask.

-

Prepare a control set of plates with the medium containing the solvent used for the fungicide stock solution but without the fungicide.

-

Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the periphery of an actively growing, pure culture of the target fungus, cut mycelial discs using a sterile cork borer.

-

Aseptically place one mycelial disc in the center of each fungicide-amended and control plate, with the mycelial side facing down.

-

-

Incubation:

-

Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

-

-

The EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) can be determined by probit analysis of the inhibition data.

-

Caption: Workflow for the Poisoned Food Technique.

Residue Analysis in Crops: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of fungicide residues in complex matrices like crops.[5][16]

Objective: To extract and quantify this compound residues in a crop sample.

Materials:

-

Crop sample (e.g., fruits, vegetables)

-

This compound analytical standard

-

This compound-d₄ (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA and C18)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation (QuEChERS method):

-

Homogenize a representative portion of the crop sample (e.g., 10 g).

-

Add a known amount of the internal standard (this compound-d₄) to the homogenized sample.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

-

Vortex and centrifuge the tube.

-

-

LC-MS/MS Analysis:

-

Transfer the final cleaned-up extract into an autosampler vial for injection into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard for quantification and confirmation.

-

-

-

Quantification:

-

Create a calibration curve using matrix-matched standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for LC-MS/MS Residue Analysis.

Quantitative Data

Efficacy of this compound Against Various Fungal Pathogens

The following table summarizes the reported efficacy of Fluoxastrobin against a range of plant pathogenic fungi. Efficacy can vary based on the specific pathogen, crop, and environmental conditions.

| Pathogen | Disease | Crop(s) | Efficacy Level | Reference |

| Alternaria solani | Early Blight | Potato, Tomato | High | [14] |

| Cercospora sojina | Frogeye Leaf Spot | Soybean | Moderate | [14] |

| Puccinia spp. | Rusts | Cereals | High | [3] |

| Rhizoctonia solani | Sheath Blight, Root Rot | Rice, Various vegetables | High | [14] |

| Septoria tritici | Septoria Leaf Blotch | Wheat | Moderate to High | [14] |

| Colletotrichum graminicola | Anthracnose Stalk Rot | Corn | Suppression | [17] |

Analytical Method Performance for Fluoxastrobin Detection

This table presents typical performance parameters for the analysis of Fluoxastrobin using LC-MS/MS.

| Matrix | Method | LOQ (Limit of Quantification) | Recovery (%) | RSD (%) | Reference |

| Cucumber | LC-MS/MS | 5 µg/kg | 78.4 - 108.0 | 1.1 - 11.9 | [18] |

| Soil | LC-MS/MS | 5 µg/kg | 85.2 - 105.3 | 2.5 - 9.8 | [18] |

| Fruits and Vegetables | LC-MS/MS | 0.01 mg/kg | 70 - 120 | < 20 | [5] |

Resistance to QoI Fungicides

The high specificity of the QoI fungicide mode of action makes them prone to the development of resistance in fungal populations.[2][4] Resistance is often conferred by a single point mutation in the cytochrome b gene, which alters the Qo binding site and reduces the binding affinity of the fungicide.[19] The most common mutation is the G143A substitution.[19] Due to this specific mechanism, there is a high level of cross-resistance among different QoI fungicides.[2][4] Therefore, resistance management strategies, such as alternating or mixing fungicides with different modes of action, are crucial for the sustainable use of this compound.

Conclusion

This compound is a potent and widely used QoI fungicide with a specific mode of action that is highly effective against a broad spectrum of fungal pathogens. A thorough understanding of its mechanism of action, physicochemical properties, and the appropriate experimental methodologies for its evaluation is essential for its effective and sustainable use in agriculture and for ongoing research and development in the field of antifungal agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this important class of fungicides.

References

- 1. jabonline.in [jabonline.in]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]

- 4. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 7. benchchem.com [benchchem.com]

- 8. Fluoxastrobin, (Z)- | C21H16ClFN4O5 | CID 9804219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Insights into cytochrome bc 1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron–sulfur protein subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 14. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 15. ijcmas.com [ijcmas.com]

- 16. skyfox.co [skyfox.co]

- 17. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-depth Technical Guide to the Fungal Respiration Inhibition by (Z)-Fluoxastrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class, a group of agrochemicals inspired by naturally occurring antifungal compounds.[1][2] As a Quinone outside Inhibitor (QoI), its primary mode of action is the disruption of mitochondrial respiration, a fundamental process for cellular energy production in fungi.[1] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits fungal respiration, presents quantitative data for related compounds, and outlines key experimental protocols for its study.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound and other strobilurin fungicides is the cytochrome bc1 complex, also known as Complex III, an essential multi-subunit enzyme in the mitochondrial electron transport chain (ETC).[1][3]

This compound specifically binds to the Quinone outside (Qo) site on cytochrome b, a critical catalytic subunit of the bc1 complex.[3] This binding event physically obstructs the oxidation of ubiquinol (B23937) (QH2). By blocking the transfer of electrons from ubiquinol to cytochrome c1, the fungicide effectively halts the electron flow through the ETC at this crucial juncture.[3] This highly specific action is the basis of its potent fungicidal activity.

Downstream Consequences of Respiratory Inhibition